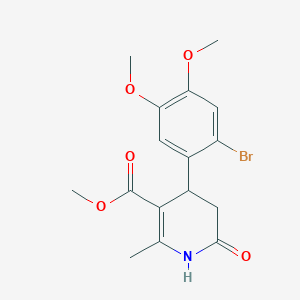

Methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Description

Methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative characterized by a brominated dimethoxyphenyl substituent at position 4, a methyl group at position 2, and a methyl ester at position 3. Its structural complexity and functional groups make it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry and materials science. This article compares this compound with structurally analogous derivatives, focusing on synthesis, substituent effects, and physicochemical properties.

Properties

IUPAC Name |

methyl 4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO5/c1-8-15(16(20)23-4)10(6-14(19)18-8)9-5-12(21-2)13(22-3)7-11(9)17/h5,7,10H,6H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHHWYFJZCZJKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC(=C(C=C2Br)OC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps. One common approach starts with the bromination of 4,5-dimethoxyphenyl compounds, followed by the formation of the tetrahydropyridine ring through cyclization reactions. The final step involves esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The bromine atom in the aromatic ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

Methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, depending on its structure and the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares a 1,4,5,6-tetrahydropyridine-6-one core with several analogs, differing in substituents at positions 3 (ester group), 4 (aryl substituent), and 6 (oxo vs. thioxo). Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

*Calculated molecular weight based on formula C16H17BrNO4. †Reported as 159–152°C in evidence; possible typographical inversion.

Substituent Effects

- Aryl Substituents: Bromine vs. Chlorine: The target compound’s 2-bromo-4,5-dimethoxyphenyl group introduces steric bulk and electron-withdrawing effects compared to 4-chlorophenyl () or 3-bromophenyl (). Bromine’s larger atomic radius may enhance halogen bonding in biological targets .

Ester Groups :

Oxo vs. Thioxo Derivatives

Replacing the 6-oxo group with 6-thioxo () alters electronic properties and hydrogen-bonding capacity.

Spectral Characterization

- IR Spectroscopy: All compounds show distinct C=O stretches for ester (~1700–1720 cm⁻¹) and dihydropyridinone (~1680–1685 cm⁻¹) groups .

- 1H NMR : Methyl groups at position 2 resonate near δ 2.4–2.5, while aromatic protons vary based on substituents (e.g., δ 7.2–7.4 for phenyl groups) .

Biological Activity

Methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.

Overview of the Compound

This compound belongs to the class of dihydropyridinone derivatives and is structurally related to various pharmacologically active compounds. Its unique structure includes a bromo and dimethoxyphenyl group, which may contribute to its distinct biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system. It is believed to modulate the release of key monoamine neurotransmitters such as:

- Noradrenaline

- Dopamine

- Serotonin

These interactions suggest a potential role as an antidepressant or anxiolytic agent, similar to other known antidepressants that target these neurotransmitter pathways.

Antidepressant Potential

Research indicates that compounds with similar structures exhibit significant antidepressant properties. The tetrahydropyridine framework has been associated with various pharmacological effects, including:

- Neuroprotective effects

- Antidepressant-like effects in animal models

For instance, studies have shown that tetrahydropyridine derivatives can lead to increased levels of serotonin and norepinephrine in the brain, which are critical for mood regulation.

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with related compounds. For example:

- Tetrahydropyridine derivatives have demonstrated activity against various bacterial strains.

A study indicated that specific derivatives exhibited IC50 values against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.

Summary of Key Studies

Case Study: Antidepressant Activity

In a controlled study involving animal models, a derivative structurally similar to this compound was tested for its antidepressant efficacy. Results showed a significant reduction in depressive-like behaviors when administered over a period of two weeks. The study concluded that this class of compounds could be promising candidates for further development as antidepressants.

Q & A

Q. What are the common synthetic routes for this compound, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions, including condensation , cyclization , and esterification . For example, analogous pyrimidine derivatives are synthesized via stepwise protocols:

- Step 1 : Reacting trichlorotriazine with substituted phenols under basic conditions to form intermediates (e.g., ).

- Step 2 : Cyclization using catalysts like acetic acid or microwave-assisted heating to form the tetrahydropyridine ring ().

- Step 3 : Final esterification with methyl halides or transesterification to introduce the carboxylate group. Intermediates are characterized via thin-layer chromatography (TLC) and ¹H/¹³C NMR to confirm regioselectivity .

Q. How is spectroscopic characterization performed to validate the compound’s structure?

Key methods include:

- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.5 ppm) .

- IR spectroscopy : Detects carbonyl (C=O) stretches at ~1640–1680 cm⁻¹ and ether (C-O) bands at ~1200 cm⁻¹ .

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., loss of COOCH₃ or Br substituents) .

Q. What biological activities have been explored for structurally related compounds?

Analogous tetrahydropyridine derivatives exhibit:

- Antimicrobial activity : Tested via disk diffusion assays against Gram-positive/negative bacteria ().

- Anti-inflammatory effects : Evaluated using COX-2 inhibition assays ().

- Anticancer potential : Screened via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses, particularly for brominated intermediates?

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during bromination ().

- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) improves cyclization efficiency ().

- Purification strategies : Gradient column chromatography (e.g., hexane/EtOAc) enhances purity of brominated intermediates .

Q. What methodologies resolve contradictions in reported bioactivity data across similar compounds?

- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing Br with Cl or adjusting methoxy positions) clarifies activity trends ().

- Dose-response assays : Replicate experiments across multiple cell lines to distinguish false positives ( ).

- Computational docking : Predict binding affinities to targets (e.g., DNA gyrase for antimicrobial activity) to validate experimental results .

Q. How is stereochemical integrity maintained during enantioselective synthesis of tetrahydropyridine derivatives?

- Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts to control stereochemistry at the 4-position ().

- Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) and optical rotation measurements confirm enantiomeric excess (>95% ee) .

Methodological Considerations

- Data contradiction analysis : Compare NMR shifts of synthetic intermediates with computational models (e.g., DFT calculations) to identify structural anomalies ().

- Reaction monitoring : Real-time FTIR or LC-MS tracks intermediate formation, reducing side products ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.